2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline
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Overview
Description
2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline is a complex organic compound characterized by the presence of multiple halogen atoms and aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2,4-dichlorobenzyl chloride with 4-fluoroaniline in the presence of a base to form an intermediate. This intermediate is then reacted with 4-hydroxybenzaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted aromatic compounds depending on the nucleophile used
Scientific Research Applications
2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of certain enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The pathways involved may include the inhibition of enzyme activity related to inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2,4-dichlorobenzyl)-N-ethylethanamine hydrochloride
- 4-Chloro-N-(2,4-dichlorobenzyl)benzamide
- 2-Chloro-N-(4-chlorobenzyl)benzamide
Uniqueness
2-Chloro-N-((4-((2,4-dichlorobenzyl)oxy)phenyl)methylene)-4-fluoroaniline is unique due to the presence of both chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-chloro-4-fluorophenyl)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3FNO/c21-15-4-3-14(18(22)9-15)12-26-17-6-1-13(2-7-17)11-25-20-8-5-16(24)10-19(20)23/h1-11H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQCFULEWUNLMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=C(C=C(C=C2)F)Cl)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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